4-CYANOPHENYL 4-(4-HEPTYLBENZOYLOXY)BENZOATE
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Overview
Description
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate is an organic compound with the molecular formula C28H27NO4 and a molecular weight of 441.52 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl 4-(4-heptylbenzoyloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-cyanophenol with 4-heptylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates or phenyl derivatives.
Scientific Research Applications
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of liquid crystals and other optically active materials.
Mechanism of Action
The mechanism of action of 4-cyanophenyl 4-(4-heptylbenzoyloxy)benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the ester linkage can undergo hydrolysis under certain conditions. These interactions and reactions enable the compound to exert its effects in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 4-heptylbenzoate
- 4-Cyanophenyl 4-octylbenzoate
- 4-Cyanophenyl 4-butylbenzoate
Uniqueness
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate is unique due to its specific ester linkage and the presence of both cyano and heptyl groups. These structural features confer distinct physical and chemical properties, making it valuable for specialized applications in material science and pharmaceuticals .
Properties
CAS No. |
55453-42-4 |
---|---|
Molecular Formula |
C28H27NO4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[4-(4-cyanophenoxy)carbonylphenyl] 4-heptylbenzoate |
InChI |
InChI=1S/C28H27NO4/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)27(30)33-26-18-14-24(15-19-26)28(31)32-25-16-10-22(20-29)11-17-25/h8-19H,2-7H2,1H3 |
InChI Key |
SAFXDBOAWDVEGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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